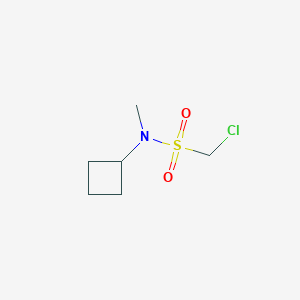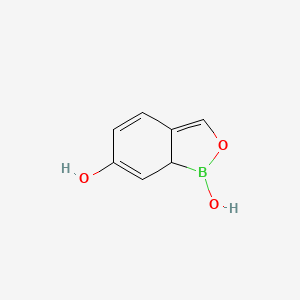![molecular formula C8H13N5O B13076215 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a chemical compound with the following molecular formula:
C6H6N4O
and a molecular weight of approximately 152.2 g/mol . It belongs to the class of triazolopyrimidines and exhibits interesting properties that make it relevant in various scientific contexts.Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Detailed reaction conditions and intermediates would depend on the specific synthetic pathway.
Industrial Production: While industrial-scale production methods may vary, they typically involve efficient and scalable synthetic processes. These methods are proprietary and closely guarded by manufacturers.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation and reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions at appropriate positions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
Major Products: The major products formed during these reactions include derivatives of the triazolopyrimidine core, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.
Catalysis: It may serve as a ligand or catalyst in organic transformations.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Researchers investigate its potential as an antimicrobial agent.
Pharmaceuticals: It may find applications in drug development.
Agrochemicals: Derivatives could be used in crop protection.
Mécanisme D'action
The exact mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are other triazolopyrimidines, this compound’s unique structure sets it apart. Similar compounds include :
- 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(2,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H13N5O/c1-4-3-5(2)13-8(10-4)11-7(12-13)6(9)14/h4-5H,3H2,1-2H3,(H2,9,14)(H,10,11,12) |
Clé InChI |
CFKOCKPUKJNBAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N2C(=NC(=N2)C(=O)N)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


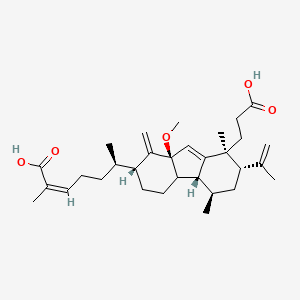
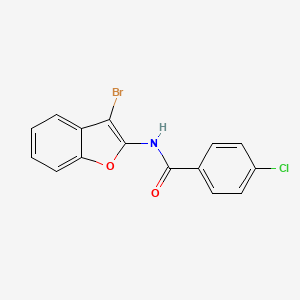
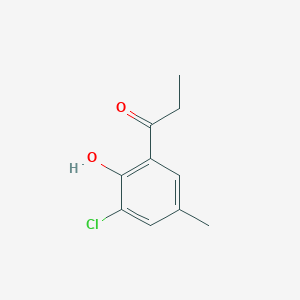
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
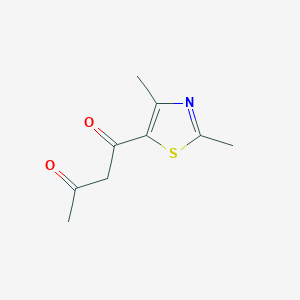
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
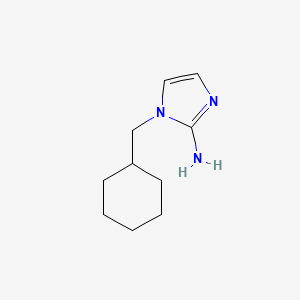
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
